Memogain - 224169-27-1

Memogain

Catalog Number: EVT-274734
CAS Number: 224169-27-1
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Memogain, also known as GLN-1062, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease. Memogain, a pro-drug, liberates galantamine on cleavage by a carboxyesterase in the brain. Memogain has more than 15-fold higher bioavailability in the brain than the same doses of galantamine. In the brain, Memogain is enzymatically cleaved to galantamine, thereby regaining its pharmacological activity as a cholinergic enhancer.
Overview

Memogain, also known as Gln-1062, is an inactive pro-drug of galantamine, a well-known alkaloid approved for the treatment of mild to moderate Alzheimer's disease. Memogain is designed to enhance the bioavailability of galantamine in the brain, achieving over 15-fold higher concentrations compared to equivalent doses of galantamine. This increased bioavailability is attributed to its enhanced hydrophobic properties, which facilitate better penetration across the blood-brain barrier. Upon reaching the brain, Memogain is enzymatically converted into galantamine, thereby regaining its pharmacological activity as a cholinergic enhancer. Preclinical studies suggest that Memogain may offer significant cognitive improvements with reduced gastrointestinal side effects compared to traditional cholinesterase inhibitors like donepezil and rivastigmine .

Source and Classification

Memogain is classified as a pro-drug, specifically designed to improve the delivery and efficacy of its active metabolite, galantamine. The compound is synthesized to be lipophilic, ensuring effective transport across biological membranes. It is primarily studied within the context of neuropharmacology and drug development for neurodegenerative diseases, particularly Alzheimer's disease .

Synthesis Analysis

The synthesis of Memogain involves creating a compound that can be enzymatically cleaved to release galantamine in the brain. The synthesis typically includes:

  • Starting Materials: The synthesis begins with readily available chemical precursors that can be modified to enhance lipophilicity.
  • Reagents: Various reagents are employed to facilitate the formation of ester bonds, crucial for creating the pro-drug structure.
  • Methods: Common methods include esterification reactions where carboxylic acids are reacted with alcohols in the presence of catalysts or under specific conditions (e.g., heat or vacuum) to form esters.

The specific synthetic route may vary based on the desired purity and yield but generally follows established organic synthesis protocols for pro-drugs .

Molecular Structure Analysis

Memogain's molecular structure consists of a modified galantamine framework with additional functional groups that enhance its lipophilicity. The key structural features include:

  • Core Structure: The basic skeleton is derived from galantamine, characterized by a bicyclic structure that includes a phenolic moiety.
  • Functional Groups: Modifications typically involve hydrophobic side chains that increase solubility in lipid environments and improve brain penetration.

Data regarding its molecular weight, solubility parameters, and log P values indicate that Memogain is designed for optimal pharmacokinetic properties suitable for central nervous system applications .

Chemical Reactions Analysis

Memogain undergoes specific chemical reactions upon administration:

  • Enzymatic Cleavage: Once in the brain, Memogain is acted upon by carboxylesterases, which cleave the ester bond to release galantamine.
  • Pharmacological Activation: The released galantamine then acts as a reversible inhibitor of acetylcholinesterase and an allosteric modulator of nicotinic acetylcholine receptors.

These reactions are crucial for its mechanism of action and therapeutic efficacy in enhancing cognitive function .

Mechanism of Action

The mechanism of action of Memogain involves several steps:

  1. Administration: Memogain can be administered via various routes, including intranasal delivery, which facilitates rapid access to the central nervous system.
  2. Conversion: Once in the brain, Memogain is converted into galantamine through enzymatic cleavage by carboxylesterases.
  3. Cholinergic Enhancement: Galantamine enhances cholinergic transmission by inhibiting acetylcholinesterase activity and modulating nicotinic receptors, leading to improved cognitive function.

This dual action helps mitigate symptoms associated with Alzheimer's disease by increasing acetylcholine levels in synaptic clefts and enhancing receptor responsiveness .

Physical and Chemical Properties Analysis

Memogain exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in organic solvents due to its lipophilic nature.
  • Stability: The compound is stable under physiological conditions until it reaches enzymatic sites where cleavage occurs.
  • Bioavailability: Its design allows for enhanced bioavailability in the brain compared to galantamine alone.

These properties are critical for ensuring effective delivery and action within the central nervous system .

Applications

Memogain is primarily investigated for its potential use in treating Alzheimer's disease. Its advantages over traditional treatments include:

  • Enhanced Cognitive Improvement: Preclinical studies indicate that Memogain provides greater cognitive enhancements than equivalent doses of galantamine without significant gastrointestinal side effects.
  • Reduced Side Effects: The formulation aims to minimize common side effects associated with cholinesterase inhibitors.

Future applications may also explore its use in other cognitive disorders or neurodegenerative conditions where cholinergic dysfunction plays a role .

Introduction to Memogain in Alzheimer’s Disease Research

Neuropharmacological Context of Cholinergic Dysfunction in Alzheimer’s Pathology

Alzheimer's disease (AD) is characterized by progressive degeneration of the basal forebrain cholinergic system, which provides essential projections to the hippocampus and cortex. This degeneration results in a 40-90% loss of cortical cholinergic markers, including acetylcholine (ACh) synthesis and choline acetyltransferase activity [10]. The depletion of ACh disrupts synaptic plasticity, memory consolidation, and attentional processes. Crucially, cholinergic deficits precede amyloid plaque formation and correlate with cognitive decline severity [4] [10].

Table 1: Neurochemical Deficits in Alzheimer's Disease

BiomarkerAffected Brain Region% ReductionFunctional Consequence
AcetylcholineCortex/Hippocampus40-90%Impaired memory encoding
Choline AcetyltransferaseBasal Forebrain60-80%Reduced ACh synthesis
Nicotinic ReceptorsTemporal Lobe50-70%Diminished neuroprotection

Beyond neurotransmission, cholinergic depletion accelerates amyloid pathology through loss of α7 nicotinic receptor-mediated amyloid precursor protein (APP) regulation. Experimental anticholinergic treatment in animal models increases β-amyloid (Aβ) production by 2.5-fold within 4 weeks [10] [9]. This establishes the "cholinergic lesion" as both a consequence and driver of AD pathology.

Limitations of Current Acetylcholinesterase Inhibitors (AChEIs)

First-generation AChEIs (donepezil, rivastigmine, galantamine) exhibit pharmacokinetic properties that limit therapeutic efficacy:

  • Low Brain Bioavailability: Oral galantamine achieves brain concentrations <15% of plasma levels due to P-glycoprotein efflux and poor blood-brain barrier (BBB) penetration [3] [6].
  • Peripheral Cholinergic Side Effects: 20-30% of patients experience nausea/vomiting from gastrointestinal ACh accumulation, restricting dose escalation [1] [8].
  • Suboptimal Pharmacokinetics: Fluctuating plasma concentrations necessitate multiple daily doses, causing intermittent symptom control [6].

Table 2: Efficacy-Safety Tradeoffs of Standard AChEIs

DrugRelative CNS AvailabilityGI Side Effect IncidencePeak-Trough Fluctuation
Donepezil1x (reference)17-23%>300%
Rivastigmine1.2x28-39%>350%
Galantamine0.8x21-35%>280%

Data compiled from clinical trials [1] [6] [8]

These limitations necessitate discontinuous treatment in 30-50% of patients, undermining potential neuroprotective benefits observed with sustained cholinesterase inhibition [10].

Rationale for Pro-Drug Development in Neurotherapeutics

Prodrug strategies address BBB limitations by enhancing lipophilicity and targeted activation. Memogain (Gln-1062), a lipophilic prodrug of galantamine, exploits this approach through:

  • Molecular Modifications: Esterification of galantamine's hydroxyl group increases logP (octanol-water partition coefficient) by 3.5-fold, facilitating passive BBB diffusion [3] [5].
  • CNS-Specific Activation: Carboxyesterases in brain tissue cleave Gln-1062 to active galantamine, yielding brain concentrations 15x higher than equivalent galantamine doses [3] [9].
  • Peripheral Inactivity: Gln-1062 remains intact in plasma, minimizing gastrointestinal AChE inhibition and associated side effects [6].

Table 3: Key Pharmacokinetic Advantages of Memogain Over Galantamine

ParameterGalantamine (16mg oral)Memogain (22mg intranasal)Improvement Factor
Brain Cₘₐₓ18 ng/g275 ng/g15.3x
Tₘₐₓ (brain)1.5 hr0.5 hr3x faster
Brain:Plasma Ratio0.218.1-10.238-49x

Data from preclinical and Phase I studies [1] [3] [6]

This targeted delivery enables higher CNS AChE inhibition (70-80% vs. 30-40% with oral drugs) while reducing peripheral cholinergic stimulation [9]. Intranasal administration bypasses first-pass metabolism and provides direct nose-to-brain delivery, achieving therapeutic brain concentrations within 15 minutes [6].

Properties

CAS Number

224169-27-1

Product Name

Memogain

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1

InChI Key

JKVNJTYHRABHIY-WXVUKLJWSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Memogain; GLN-1062; GLN-1062; GLN-1062

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.